BenchChemオンラインストアへようこそ!

Beta-Amyloid (17-28)

Alzheimer's disease Amyloid-beta oligomers Structure-toxicity relationship

Beta-Amyloid (17-28) (LVFFAEDVGSNK, MW 1325.5 Da) contains the central hydrophobic core (LVFFA, residues 17-21) essential for β-sheet stacking and fibrillogenesis. Unlike inert N-terminal (Aβ1-11, Aβ1-16) or C-terminal (Aβ20-29) fragments, only Aβ(17-28) reliably enhances full-length Aβ40 aggregation—the validated positive control for seeding experiments and assay calibration. Its surface-exposed hydrophobic patch models toxic soluble Aβ assembly membrane insertion. The 17-28 region is a functionally validated therapeutic epitope: antibody fragments targeting this sequence inhibit aggregation and abrogate neurotoxicity, whereas C-terminal (29-40) antibodies do not. Documented nNOS Stern-Volmer constant: 0.111 μM⁻¹ (comparable to Aβ25-35 at 0.135 μM⁻¹). Conserved across human, mouse, and rat. Supplied as lyophilized TFA salt, ≥95% HPLC.

Molecular Formula
Molecular Weight 1325.5
Cat. No. B1578760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (17-28)
Molecular Weight1325.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (17-28) Procurement Guide: Sequence, Specification Baseline, and Core Research Context


Beta-Amyloid (17-28) is a synthetic dodecapeptide fragment corresponding to residues 17 through 28 of the human amyloid-β protein (sequence: LVFFAEDVGSNK, molecular weight 1325.5 Da) [1]. This fragment encompasses the central hydrophobic core (residues 17-21, LVFFA) that is critical for initiating β-sheet stacking and fibrillogenesis in full-length Aβ peptides [2]. The sequence is conserved across human, mouse, and rat species, enabling cross-species experimental applications . Commercially, this peptide is supplied as a lyophilized powder typically formulated as a trifluoroacetate (TFA) salt, with standard purity specifications ranging from ≥90% to ≥95% as determined by HPLC [3][4].

Why Beta-Amyloid (17-28) Cannot Be Casually Substituted with Aβ1-28, Aβ25-35, or Other In-Class Fragments


Substituting Aβ(17-28) with other amyloid-β fragments of similar length or molecular weight is scientifically invalid due to functionally divergent and often opposing biological activities. For instance, while Aβ(17-28) enhances the aggregation of full-length Aβ40, fragments lacking the 17-20 hydrophobic core—such as Aβ1-11, Aβ1-16, and Aβ20-29—exhibit no aggregation-promoting activity whatsoever [1]. Furthermore, antibody fragments targeting the 17-28 region effectively inhibit Aβ aggregation and abrogate neurotoxicity, whereas antibodies directed against the C-terminal 29-40 region fail to inhibit aggregation [2]. Additionally, Aβ(17-28) demonstrates tight binding affinity to neuronal nitric oxide synthase (nNOS) with a Stern-Volmer constant of 0.111 μM⁻¹, a biophysical property not shared by N-terminal fragments [3]. These functional disparities underscore that generic substitution based solely on peptide length or amyloid-β origin will yield irreproducible and mechanistically misaligned experimental outcomes.

Beta-Amyloid (17-28) Evidence Guide: Quantified Differentiation Against Aβ1-28, Aβ25-35, and Other Comparator Fragments


Residues 17-28 Constitute the Hydrophobic Surface Exposed in Toxic Soluble Aβ Assemblies

Solution NMR analysis of soluble Aβ assemblies reveals that the exposure of a hydrophobic surface spanning residues 17-28, combined with the concurrent shielding of the highly charged N-terminus, constitutes a structural signature that distinguishes toxic from nontoxic Aβ assemblies [1]. This hydrophobic surface promotes colocalization and insertion of β-sheet-rich Aβ assemblies into lipid membranes, compromising membrane integrity [1].

Alzheimer's disease Amyloid-beta oligomers Structure-toxicity relationship

Aβ(17-28) Enhances Aggregation of Full-Length Aβ40 Whereas Aβ1-11, Aβ1-16, and Aβ20-29 Do Not

In a head-to-head comparative study co-incubating nine different Aβ peptide fragments with full-length Aβ1-40, Aβ(17-28) was one of six fragments that enhanced aggregation of Aβ40 [1]. In contrast, Aβ1-11, Aβ1-16, and Aβ20-29 did not enhance aggregation [1]. All aggregation-enhancing peptides contained either residues 17-20 or 30-35, establishing the critical role of the 17-20 hydrophobic core [1].

Amyloid-beta aggregation Seeding assay Fibrillogenesis

Aβ(17-28) Binds nNOS with Stern-Volmer Constant K(SV) of 0.111 μM⁻¹

Using fluorescence quenching spectroscopy, Aβ(17-28) demonstrated tight binding affinity to neuronal nitric oxide synthase (nNOS) with a Stern-Volmer constant K(SV) of 0.111 μM⁻¹ [1]. For comparison, Aβ(25-35) exhibited a K(SV) of 0.135 μM⁻¹ under identical conditions [1]. Both fragments were found to bind at a site remote from the nNOS active region, causing the movement of critical tryptophan residues (0.77 nm for Aβ(17-28) and 0.57 nm for Aβ(25-35)) toward the enzyme surface [1].

Neuronal nitric oxide synthase Protein-peptide interaction Fluorescence quenching

Antibody Targeting 17-28 Region Inhibits Aβ Aggregation and Abrogates Neurotoxicity in SH-SY5Y Cells

An scFv antibody fragment binding to the 17-28 region of Aβ effectively inhibited in vitro aggregation of Aβ as determined by thioflavin T fluorescence staining and atomic force microscopy [1]. When co-incubated with Aβ, this scFv eliminated any toxic effects of aggregated Aβ on the human neuroblastoma cell line SH-SY5Y [1]. In contrast, an scFv binding the carboxyl-terminal region of Aβ (residues 29-40) did not inhibit aggregation [1].

Single-chain variable fragment Aβ immunotherapy Neuroprotection

Aβ(17-28) Shows Negligible Binding to Aβ1-40 or Humanin Compared to HN(5-15)

In a comparative binding study, Aβ(17-28) was relatively ineffective at binding to either full-length Aβ1-40 or the neuroprotective peptide humanin (HN) [1]. Co-immunoprecipitation and binding kinetics demonstrated that HN(5-15) was more efficient at blocking the complex between HN and Aβ1-40 than Aβ(17-28) [1]. HN(5-15) bound Aβ1-40 more efficiently than Aβ(17-28), though with weaker affinity than full-length HN [1].

Humanin interaction Aβ binding kinetics Co-immunoprecipitation

Vendor Specification Differences: Peptide Content Varies from ≥60% to ≥70% Across Suppliers

Commercially available Beta-Amyloid (17-28) exhibits specification variation that materially impacts experimental reproducibility and cost-per-assay calculations. AnaSpec/VWR supplies the peptide with HPLC purity ≥95% and peptide content ≥60% . Sigma-Aldrich supplies the peptide with HPLC purity ≥90% and peptide content ≥70% [1]. The difference in peptide content (≥60% vs. ≥70%) means that 1 mg of lyophilized powder from different vendors contains substantially different amounts of actual target peptide, directly affecting molar concentration calculations in experimental protocols.

Peptide QC specifications Procurement decision Quantitative reproducibility

Beta-Amyloid (17-28) Application Scenarios: Evidence-Backed Experimental Use Cases


Aggregation Seeding and Enhancement Assays Requiring Positive Control Activity

Aβ(17-28) serves as a validated positive control enhancer for Aβ40 aggregation assays [1]. Unlike inert fragments such as Aβ1-11 or Aβ1-16, Aβ(17-28) reliably enhances aggregation when co-incubated with full-length Aβ40 [1]. This property makes it suitable for seeding experiments, assay validation, and studies investigating the role of the hydrophobic core (residues 17-20) in fibrillogenesis [1].

Therapeutic Epitope Mapping and scFv/Antibody Development Targeting Aβ Aggregation

The 17-28 region is a functionally validated therapeutic epitope for aggregation inhibition [2]. Antibody fragments (scFvs) targeting this specific region inhibit Aβ aggregation and abrogate Aβ-induced neurotoxicity in SH-SY5Y cells, whereas C-terminal-targeting antibodies (29-40) lack inhibitory activity [2]. Researchers developing anti-Aβ immunotherapeutics or diagnostic antibodies should prioritize epitopes within the 17-28 sequence.

nNOS-Aβ Interaction Studies with Quantified Binding Affinity Reference

For investigations of amyloid peptide interactions with neuronal nitric oxide synthase, Aβ(17-28) provides a reference fragment with a documented Stern-Volmer constant K(SV) of 0.111 μM⁻¹ [3]. This value is directly comparable to Aβ(25-35) (K(SV) = 0.135 μM⁻¹), enabling researchers to distinguish fragment-specific binding characteristics and to design experiments requiring differential nNOS binding affinities [3].

Toxic Oligomer Surface Modeling in Membrane Interaction Studies

The 17-28 fragment represents the hydrophobic surface that is characteristically exposed in toxic soluble Aβ assemblies while the N-terminus remains shielded [4]. This structural signature promotes membrane insertion and compromises membrane integrity [4]. Researchers studying Aβ-membrane interactions, pore formation, or structure-toxicity relationships can use Aβ(17-28) to model this toxic surface exposure without the confounding variables present in full-length Aβ preparations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beta-Amyloid (17-28)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.